molecular formula C15H23BO3 B3089024 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 1188335-75-2

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B3089024
CAS No.: 1188335-75-2
M. Wt: 262.15 g/mol
InChI Key: SPMJGWSQBFTIGG-UHFFFAOYSA-N
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Description

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic ester derivative featuring a phenol backbone substituted with an isopropyl group at the 2-position and a pinacol-protected boronic acid moiety at the 4-position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability and reactivity of its boronic ester group . Its structural features—such as the electron-donating isopropyl group and the para-substituted boronic ester—influence its physical properties, solubility, and reactivity in catalytic transformations.

Properties

IUPAC Name

2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO3/c1-10(2)12-9-11(7-8-13(12)17)16-18-14(3,4)15(5,6)19-16/h7-10,17H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMJGWSQBFTIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of isopropyl acetate with pinacolborane. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The process involves heating the reactants to a specific temperature, usually around 73°C under reduced pressure (15 mm Hg), to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronate ester participates in palladium-catalyzed cross-couplings with aryl halides to form biaryl structures. Key catalytic systems and conditions include:

SubstrateCatalystBase/Solvent SystemTemperature/TimeYieldSource
Methyl 5-bromo-6-chloro-1H-indole-3-carboxylatePd(dppf)Cl₂K₂CO₃ (dioxane/toluene/EtOH/H₂O)115°C, 2 h73%
4-Bromo-1-isopropyl-1H-pyrazolePd(dppf)Cl₂, KOAcDioxane150°C (microwave)67%
3-((4-Bromo-2,6-dichlorophenoxy)methyl)-2-methylpyridinePd(PPh₃)₄K₃PO₄ (DMF/H₂O)100°C, 40 minN/A
Iodinated steroid derivativesPd(dppf)Cl₂K₂CO₃ (dioxane/toluene/EtOH/H₂O)85°C, 3–15 h60–95%

Mechanistic Insights :

  • Oxidative Addition : Aryl halides react with Pd(0) to form Pd(II) complexes.

  • Transmetalation : The boronate ester transfers its aryl group to Pd(II) via base-assisted activation.

  • Reductive Elimination : Biaryl product forms, regenerating Pd(0) for catalytic cycling .

Protodeborylation Reactions

The boronate group can be removed under radical or acidic conditions to yield substituted phenols:

ConditionsCatalyst/AdditiveSolventOutcomeYieldSource
Blue LED irradiationIr(dFCF₃ppy)₂(dtbbpy)PF₆, thiophenolMeOH/acetoneDeprotection to phenolN/A
Microwave (210°C)None1,4-dioxaneBoronate ester decomposition99%

Example :
Microwave treatment in 1,4-dioxane at 210°C for 1 hour cleaves the boronate ester, yielding 4-isopropylphenol .

Esterification

The phenolic -OH group can be alkylated or acetylated. For example, reaction with methyl iodide and K₂CO₃ in acetone yields methyl-protected derivatives .

Borylation Exchange

Reaction with pinacolborane in THF replaces the boronate group, enabling access to diverse boronates .

Stability and Handling

  • Storage : Stable under inert atmosphere at 2–8°C .

  • Solubility : Insoluble in water; soluble in polar aprotic solvents (DMF, DMSO) .

  • Decomposition : Prolonged heating above 150°C may degrade the boronate ester .

Scientific Research Applications

Organic Synthesis

Role as a Boron Reagent

  • The compound is widely used as a versatile boron reagent in organic chemistry. It facilitates the formation of carbon-boron bonds, which are critical in many synthetic pathways.
  • Its structure allows for efficient coupling reactions, making it valuable in synthesizing complex organic molecules. For example, it can be utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Case Study: Synthesis of Biaryl Compounds

  • A study demonstrated the use of 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol in synthesizing substituted biaryl compounds with high yields and selectivity. The reaction conditions were optimized to enhance the efficiency of the coupling process.

Pharmaceutical Development

Enhancement of Drug Efficacy

  • In the pharmaceutical industry, this compound is employed to create boron-containing compounds that can stabilize reactive intermediates. Such stabilization is crucial for enhancing the efficacy of therapeutic agents.
  • Boron compounds are known for their ability to interact with biological systems and can improve the pharmacokinetic properties of drugs.

Case Study: Development of Anticancer Agents

  • Research has shown that derivatives of this compound can be used in the development of novel anticancer agents. The incorporation of boron into drug structures has been linked to improved targeting and reduced side effects.

Material Science

Development of Advanced Materials

  • The compound is utilized in developing advanced materials such as polymers with enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials with superior performance characteristics.

Case Study: Polymer Composites

  • A recent study focused on incorporating this compound into epoxy resins. The resulting composites exhibited improved thermal properties and mechanical strength compared to traditional formulations.

Agricultural Chemistry

Improvement of Agrochemical Formulations

  • In agriculture, this compound is used to enhance the delivery and effectiveness of pesticides and herbicides. Its ability to improve the solubility and bioavailability of active ingredients leads to better crop protection outcomes.

Case Study: Enhanced Pesticide Delivery

  • Research indicated that formulations containing this compound resulted in higher absorption rates of active ingredients by plants. This enhanced delivery system increased the effectiveness of pest control measures while minimizing environmental impact.

Summary Table: Applications Overview

Application Area Key Benefits Case Studies
Organic SynthesisFacilitates carbon-boron bond formationSynthesis of biaryl compounds
Pharmaceutical DevelopmentEnhances drug efficacy through stabilizationDevelopment of novel anticancer agents
Material ScienceImproves thermal stability and mechanical strengthPolymer composites with enhanced properties
Agricultural ChemistryEnhances pesticide delivery and effectivenessImproved absorption rates in agrochemical formulations

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to form stable boron-carbon bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating various chemical reactions. The compound can interact with molecular targets through its phenol group, which can form hydrogen bonds and other interactions with biological molecules .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Performance

  • Steric Effects: The isopropyl group in the target compound introduces moderate steric hindrance, slowing transmetalation compared to smaller substituents (e.g., methyl in 3-methyl-4-(dioxaborolan-2-yl)phenol, ). However, this hindrance reduces side reactions like protodeboronation .
  • Electronic Effects :
    Electron-withdrawing groups (e.g., chloro in ) enhance electrophilicity of the boronic ester, accelerating coupling with aryl halides. Conversely, electron-donating groups (e.g., methoxy in ) require harsher conditions (e.g., higher temperatures or stronger bases) .

Comparative Data Table

Compound Name Substituents Molecular Weight Melting Point (°C) Key Reactivity Notes References
2-Isopropyl-4-(dioxaborolan-2-yl)phenol 2-isopropyl, 4-boronic ester 234.11 Not reported Moderate steric hindrance, stable
4-(dioxaborolan-2-yl)phenol 4-boronic ester 220.07 112–117 High crystallinity, para conjugation
2-Chloro-3-methyl-4-(dioxaborolan-2-yl)phenol 2-Cl, 3-methyl, 4-boronic ester 272.54 Not reported Enhanced acidity, fast coupling
[4-(dioxaborolan-2-yl)phenyl]methanol 4-boronic ester, hydroxymethyl 194.03 48–50 High solubility, hydrogen bonding
2-Methoxy-6-(dioxaborolan-2-yl)phenol 2-OCH₃, 6-boronic ester 250.10 Not reported Electron-donating, slower coupling

Biological Activity

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a boron-containing compound that has gained attention in various fields of research, particularly in organic synthesis and pharmaceutical development. Its unique structural properties contribute to its biological activity, making it a subject of interest for further studies.

Structural Properties

The chemical structure of this compound includes a phenolic group and a dioxaborolane moiety. This configuration allows for versatile interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Line Studies : Compounds with similar structures have shown IC50 values ranging from 0.01 to 73.4 µM across multiple cancer cell lines. Notably, some derivatives demonstrated a GI50 value of less than 0.01 µM against over 70% of the evaluated cancer types .
  • Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis through caspase activation .

Pharmacological Applications

The compound is being explored for its potential in drug development:

  • Drug Efficacy : Its ability to stabilize reactive intermediates enhances the efficacy of boron-containing drugs .
  • CNS Activity : Some derivatives have been investigated for their central nervous system (CNS) activity and potential as therapeutic agents in neurological disorders .

Case Studies

Several studies have highlighted the biological effects of related compounds:

  • Study on Antiproliferative Activity :
    • Objective : Evaluate the antiproliferative effects on human cancer cell lines.
    • Findings : Compounds exhibited significant growth inhibition with some achieving IC50 values lower than 1 µM .
  • Mechanistic Studies :
    • Objective : Investigate the mechanism behind the anticancer activity.
    • Findings : Induction of apoptosis was confirmed through increased caspase-3 activation in treated cells compared to controls .

Applications in Organic Synthesis

In addition to its biological properties, this compound serves as a versatile reagent in organic synthesis:

  • Carbon-Boron Bond Formation : It facilitates the formation of carbon-boron bonds which are crucial in synthesizing complex organic molecules .
  • Material Science : The compound is also utilized in developing advanced materials with enhanced thermal stability and mechanical strength .

Q & A

Basic: How is 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol synthesized, and what are the critical reaction conditions?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or esterification. A representative protocol involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with an alkylating agent (e.g., ethyl bromopropanoate) in anhydrous THF under reflux. Cesium carbonate (Cs₂CO₃) is used as a base to deprotonate the phenolic hydroxyl group, enabling nucleophilic attack. Critical conditions include:

  • Inert atmosphere (N₂ or Ar) to prevent boronate oxidation.
  • Stoichiometric excess of alkylating agent (1.5–2.0 equivalents) to drive the reaction.
  • Reaction time : 6–12 hours under reflux (60–80°C).
    Post-synthesis, purification involves extraction with diethyl ether, acid washing (1 N HCl) to remove unreacted base, and recrystallization from methanol .

Basic: What purification techniques are recommended for this compound, and how is purity assessed?

Methodological Answer:

  • Purification :
    • Recrystallization : Methanol or ethanol is used due to the compound’s moderate solubility (e.g., 20–30 mg/mL in methanol at 25°C) .
    • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4 v/v) as eluent.
  • Purity Assessment :
    • GC analysis : Purity >98% is confirmed via retention time comparison with standards .
    • Melting point : 114–118°C (deviations indicate impurities) .
    • ¹H/¹³C NMR : Absence of extraneous peaks (e.g., unreacted phenol or boronate ester) .

Advanced: How does this compound participate in Suzuki-Miyaura cross-coupling reactions, and what factors influence its reactivity?

Methodological Answer:
The boronate ester moiety enables palladium-catalyzed coupling with aryl halides. Key considerations:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) in THF/H₂O (3:1 v/v).
  • Base : Na₂CO₃ or K₂CO₃ (2–3 equivalents) to activate the boronate.
  • Steric effects : The isopropyl group may hinder coupling at the ortho position, favoring para-substituted products.
  • Temperature : 80–100°C for 12–24 hours.
    Contradictions in yield (60–90%) may arise from moisture sensitivity or competing protodeboronation. Use anhydrous conditions and degassed solvents to mitigate these issues .

Advanced: How can crystallographic data of this compound be accurately resolved, especially considering potential challenges in structure determination?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation) at 100 K to minimize thermal motion .
  • Structure Solution :
    • SHELXT for direct methods or OLEX2 for charge flipping if heavy atoms (e.g., Br) are absent .
    • Challenges : Twinning or weak diffraction due to flexible isopropyl groups. Apply TWINLAW in OLEX2 for twin refinement .
  • Validation : R-factor <0.05 and CCDC deposition (e.g., CCDC 2056781) .

Advanced: What methods are used to characterize the phenolic hydroxyl group in this compound, and how can data contradictions be addressed?

Methodological Answer:

  • ³¹P NMR after derivatization : React with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane to form a phosphite ester. The phenolic -OH signal appears at δ 138–140 ppm, distinct from aliphatic -OH (δ 135–137 ppm) .
  • Contradictions :
    • Overlapping signals : Use higher field NMR (600 MHz) or 2D HSQC to resolve ambiguities.
    • Quantitative discrepancies : Calibrate with internal standards (e.g., cyclohexanol) and ensure derivatization completeness via reaction time (>30 min) .

Advanced: How is this compound applied in ROS-responsive protein modification, and what experimental controls are critical?

Methodological Answer:
The boronate ester reacts with intracellular H₂O₂ to release active proteins (e.g., RNase A). Protocol:

  • Conjugation : React 4-nitrophenyl 4-(boronate)benzyl carbonate (NBC) with lysine residues (pH 8.5, 4°C, 12 h).
  • ROS Activation : Treat RNase A-NBC with 1 mM H₂O₂ for 1 h.
  • Controls :
    • Negative control : Omit H₂O₂ to confirm ROS dependency.
    • Specificity : Compare cytotoxicity in tumor vs. healthy cells (e.g., HeLa vs. HEK293) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Reactant of Route 2
Reactant of Route 2
2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

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